molecular formula C12H25ClN2O4 B3039133 Boc-Lys-OMe HCl CAS No. 99532-86-2

Boc-Lys-OMe HCl

Cat. No.: B3039133
CAS No.: 99532-86-2
M. Wt: 296.79 g/mol
InChI Key: NNUQENKCQXPGJG-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Boc-Lys-OMe HCl is widely used in scientific research due to its versatility :

    Chemistry: Used in peptide synthesis as a protected lysine derivative.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based drugs.

    Industry: Applied in the production of bio-labeling reagents and other biochemical tools.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys-OMe HCl typically involves the following steps :

    Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-Lys.

    Esterification: Boc-Lys is then reacted with methyl formate to produce Boc-Lys-OMe.

    Formation of Hydrochloride Salt: Finally, Boc-Lys-OMe is treated with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-Lys-OMe HCl undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Acidic Conditions: Used for deprotection of the Boc group.

    Basic Conditions: Employed for ester hydrolysis.

Major Products

    Lysine Derivatives: Depending on the reaction conditions, this compound can yield various lysine derivatives, such as free lysine or lysine esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Lys-OMe HCl is unique due to its specific protective groups, which provide stability under various reaction conditions and allow for selective deprotection. This makes it particularly useful in complex peptide synthesis and other biochemical applications.

Properties

IUPAC Name

methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQENKCQXPGJG-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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